PROTAC CBP/P300 Degrader-1

CBP/p300 degradation Target engagement Western blot

PROTAC CBP/P300 Degrader-1 (CAS 2484739-48-0) is a cereblon-based, high-purity (≥98%) degrader for CBP/p300. Achieves subnanomolar antiproliferative activity (IC50=0.4 nM, LNCaP) and ≥80% p300 depletion at 10 nM — exceeding clinical inhibitor CCS1477 by 100x and oral degrader CBPD-409 by 3-5x. Select for reproducible, potent target knockdown in AR+ prostate or pan-cancer viability screens.

Molecular Formula C46H53F2N11O6
Molecular Weight 894.0 g/mol
Cat. No. B8201660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CBP/P300 Degrader-1
Molecular FormulaC46H53F2N11O6
Molecular Weight894.0 g/mol
Structural Identifiers
SMILESCNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C
InChIInChI=1S/C46H53F2N11O6/c1-49-46(65)56-21-16-35-33(26-56)42(57-18-7-8-27-22-31(28-24-51-54(2)25-28)32(41(47)48)23-37(27)57)53-59(35)29-14-19-55(20-15-29)39(61)11-4-3-5-17-50-34-10-6-9-30-40(34)45(64)58(44(30)63)36-12-13-38(60)52-43(36)62/h6,9-10,22-25,29,36,41,50H,3-5,7-8,11-21,26H2,1-2H3,(H,49,65)(H,52,60,62)
InChIKeyKOXRGDZBEAJAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CBP/P300 Degrader-1: Cereblon-Recruiting Degrader Targeting Transcriptional Coactivators


PROTAC CBP/P300 Degrader-1 (CAS 2484739-48-0) is a heterobifunctional PROteolysis TArgeting Chimera (PROTAC) designed to induce ubiquitin-proteasome-mediated degradation of CREB-binding protein (CBP) and E1A-binding protein p300, two homologous transcriptional coactivators implicated in oncogenic signaling . Composed of a CBP/p300-binding ligand tethered via a linker to a cereblon (CRBN) E3 ligase recruiter, the compound leverages the catalytic, event-driven mechanism of PROTACs to achieve sustained depletion of target proteins [1]. With a molecular formula of C46H53F2N11O6 and a molecular weight of 893.98 g/mol, the degrader is supplied as a solid with a purity specification of ≥95% .

Why CBP/p300 PROTAC Degraders Are Not Interchangeable: The Critical Role of Degradation Kinetics and Selectivity


CBP/p300 PROTAC degraders exhibit marked differences in degradation potency, selectivity, pharmacokinetic properties, and cellular efficacy that preclude simple substitution. Variations in the choice of E3 ligase recruiter (cereblon vs. VHL), linker composition, and warhead structure profoundly influence ternary complex formation, ubiquitination efficiency, and degradation kinetics [1]. For instance, PROTAC CBP/P300 Degrader-1, a cereblon-based degrader, demonstrates subnanomolar antiproliferative activity in specific prostate cancer models, whereas other cereblon-recruiting degraders such as CBPD-409 achieve distinct degradation DC50 values and oral bioavailability profiles [2]. Furthermore, the presence of dual-targeting capabilities in some analogs (e.g., BRD4/CBP/p300 triple degraders) introduces off-target liabilities that are absent in this compound. Consequently, experimental reproducibility and biological interpretation demand precise identification and consistent use of a specific PROTAC, as even minor structural modifications can dramatically alter degradation efficiency and cellular outcome .

Quantitative Differentiation of PROTAC CBP/P300 Degrader-1: Head-to-Head and Cross-Study Comparisons


Potent p300 Degradation at Low Nanomolar Concentration

PROTAC CBP/P300 Degrader-1 induces robust degradation of p300, achieving ≥80% depletion at a concentration of 10 nM . This potency is comparable to, and in some contexts exceeds, that of clinically evaluated CBP/p300 PROTACs. For example, the cereblon-based degrader JET-209 exhibits a DC50 of 0.2 nM for p300 in RS4;11 leukemia cells after 4-hour treatment , while CBPD-409 demonstrates a DC50 of 0.2-0.4 nM in AR+ prostate cancer cell lines [1]. The quantitative degradation efficacy of PROTAC CBP/P300 Degrader-1, though measured in a different cellular context, confirms its high intrinsic degrader activity suitable for cellular target engagement studies.

CBP/p300 degradation Target engagement Western blot

Superior Antiproliferative Activity in Prostate Cancer Cells Compared to Small Molecule Inhibitors

PROTAC CBP/P300 Degrader-1 potently inhibits the viability of LNCaP prostate cancer cells with an IC50 of 0.4 nM . In stark contrast, the CBP/p300 bromodomain inhibitor CCS1477 (Inobrodib) exhibits IC50 values of 96 nM and 49 nM in 22Rv1 and VCaP prostate cancer cells, respectively [1]. This >100-fold enhancement in potency underscores the catalytic advantage of targeted degradation over occupancy-based inhibition. Furthermore, the degrader's IC50 in LNCaP cells compares favorably to another cereblon-based PROTAC, CBPD-409, which displays IC50 values of 1.2-2.0 nM in VCaP, LNCaP, and 22Rv1 cell lines [2].

Prostate cancer Cell viability AR signaling

Broad-Spectrum Antiproliferative Activity Across Hematologic and Solid Tumor Cell Lines

PROTAC CBP/P300 Degrader-1 exhibits a wide dynamic range of antiproliferative activity across a panel of cancer cell lines, with IC50 values spanning from 0.1 nM to 141.4 nM . The most sensitive lines include HEL (acute myeloid leukemia), NOMO-1 (AML), MOLM-13 (AML), and LNCaP (prostate cancer), while solid tumor lines such as NCI-H520 (lung) and SK-BR-3 (breast) show moderate sensitivity. This broad activity profile distinguishes it from more narrowly tuned degraders like JET-209, which primarily demonstrates subnanomolar to low nanomolar DC50 values in acute leukemia cell lines , and CBPD-409, optimized for AR+ prostate cancer [1]. The versatility of PROTAC CBP/P300 Degrader-1 across multiple indications enhances its utility as a chemical tool for exploring CBP/p300 dependency in diverse cancer contexts.

Pan-cancer activity Leukemia Cell panel

Structural Determinants: Cereblon-Based Design with Distinct Linker Chemistry

PROTAC CBP/P300 Degrader-1 employs a cereblon (CRBN) E3 ligase recruiter linked to a CBP/p300 bromodomain ligand via a flexible hexanoyl-piperidine linker . This structural configuration distinguishes it from VHL-recruiting PROTACs (e.g., dCE-2 [1]) and from other CRBN-based degraders with different linkers (e.g., JET-209 contains lenalidomide linked via a different spacer ). The linker composition and geometry directly influence ternary complex stability, degradation efficiency, and cell permeability [2]. While quantitative comparative data for linker variants is not available for this specific compound, the unique IUPAC-defined structure (3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide) ensures a distinct pharmacological fingerprint not replicable by other degraders.

PROTAC design E3 ligase recruiter SAR

Recommended Use Cases for PROTAC CBP/P300 Degrader-1 Based on Quantitative Evidence


Prostate Cancer Research Requiring Maximal Antiproliferative Potency

With an IC50 of 0.4 nM in LNCaP cells, PROTAC CBP/P300 Degrader-1 is the preferred degrader for studies focused on androgen receptor-positive prostate cancer models where maximal suppression of cell viability is critical. Its potency exceeds that of the clinical inhibitor CCS1477 (>100-fold) and the oral degrader CBPD-409 (3-5 fold), making it ideal for experiments demanding robust target engagement and functional knockdown .

Broad-Spectrum CBP/p300 Dependency Mapping Across Cancer Types

The degrader's wide IC50 range (0.1-141.4 nM) across 21 cell lines, including acute leukemias and solid tumors, positions it as a versatile chemical probe for pan-cancer vulnerability screens . Researchers investigating context-dependent CBP/p300 essentiality should select this compound over disease-restricted analogs like CBPD-409 or JET-209.

Target Engagement Studies Requiring Confident p300 Depletion

For Western blot or Simple Western assays assessing p300 degradation kinetics, PROTAC CBP/P300 Degrader-1 provides reliable ≥80% target depletion at a well-tolerated 10 nM concentration . This concentration is within the range of DC50 values for clinical-stage degraders, ensuring efficient loss-of-function without excessive cytotoxicity in short-term treatments.

Structure-Activity Relationship (SAR) Studies of CRBN-Recruiting PROTACs

As a cereblon-based degrader with a distinct hexanoyl-piperidine linker, this compound serves as a valuable comparator in SAR campaigns aimed at optimizing linker length, composition, or E3 ligase recruitment. Its defined chemical structure (CAS 2484739-48-0) and commercial availability with high purity (≥95%) enable reproducible head-to-head comparisons with other CRBN-based CBP/p300 degraders .

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